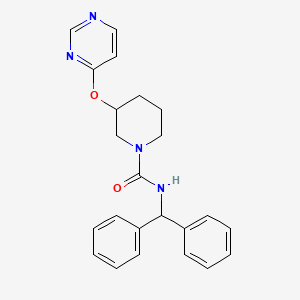

N-benzhydryl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-benzhydryl-3-pyrimidin-4-yloxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2/c28-23(27-15-7-12-20(16-27)29-21-13-14-24-17-25-21)26-22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,13-14,17,20,22H,7,12,15-16H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNVPBHIHHIDNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC4=NC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions.

Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction.

Attachment of the Pyrimidin-4-yloxy Moiety: The pyrimidin-4-yloxy group is attached through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput synthesis techniques and the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the piperidine ring or the benzhydryl group. Common oxidizing agents include potassium permanganate () or chromium trioxide () under acidic conditions. Oxidation may introduce ketones or carboxylic acid groups, altering the compound’s stability and biological activity.

Reduction Reactions

Reduction typically targets the pyrimidin-4-yloxy ether linkage or aromatic rings. Sodium borohydride () or lithium aluminum hydride () are frequently used. These reactions can yield alcohols or saturated derivatives, impacting the compound’s solubility and reactivity.

Substitution Reactions

The carboxamide group and piperidine ring are key sites for nucleophilic substitution. Alkyl halides (e.g., methyl iodide) or amines/thiols react under basic conditions (e.g., in DMF) . For example, the carboxamide oxygen may engage in hydrogen bonding with targets like lysine residues (K3.28) in receptors, influencing reaction pathways .

Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | , | Acidic aqueous solution, 50–100°C |

| Reduction | , | Ethanol or THF, 0–50°C |

| Substitution | Alkyl halides, amines | or in DMF, 60–80°C |

Key Research Findings

-

Oxidation Pathways : Studies on analogous piperidine derivatives show oxidation can lead to ring-opening or functional group conversion, often requiring controlled pH and temperature to avoid over-oxidation.

-

Reduction Selectivity : The pyrimidin-4-yloxy ether linkage may resist reduction under standard conditions due to steric hindrance from the benzhydryl group, necessitating harsher reagents like .

-

Substitution Mechanism : The carboxamide oxygen’s role in hydrogen bonding with lysine residues (e.g., in cannabinoid receptors) highlights its importance in directing substitution reactions and biological interactions .

Comparative Analysis with Related Compounds

| Compound | Key Differences | Reactivity |

|---|---|---|

| N-benzhydryl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide | Pyrimidine substituent at position 2 | Similar oxidation/reduction patterns |

| N-benzyl-3-(hydroxymethyl)piperidine-1-carboxamide | Simplified benzhydryl group | Reduced steric hindrance in substitution |

Scientific Research Applications

Anticancer Properties

N-benzhydryl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide has been investigated for its potential anticancer effects. Research indicates that derivatives of piperidine compounds exhibit moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. For instance, studies have shown that certain modifications to the piperidine structure can enhance their activity against specific tumor types, suggesting a promising avenue for drug development targeting cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research into similar piperidine derivatives has demonstrated effectiveness against bacterial strains such as Xanthomonas axonopodis and fungal pathogens like Alternaria solani and Fusarium solani. This indicates the potential of this compound in developing new antimicrobial agents .

Other Pharmacological Effects

Beyond anticancer and antimicrobial activities, compounds with similar structures have shown promise in treating neurological disorders and metabolic diseases. For instance, some derivatives have been studied for their effects on nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in cancer cell growth . The inhibition of NAMPT can lead to reduced proliferation of tumor cells, marking another potential therapeutic application.

Synthesis Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions using appropriate precursors.

- Introduction of the Benzhydryl Group : The benzhydryl moiety is introduced via nucleophilic substitution reactions.

- Attachment of the Pyrimidin-4-yloxy Moiety : This is accomplished through etherification reactions with pyrimidine derivatives.

- Formation of the Carboxamide Group : The final step involves amidation reactions to complete the synthesis .

Reaction Conditions

The conditions under which these reactions are performed can significantly influence the yield and purity of the product. Factors such as temperature, solvent choice, and reaction time must be optimized for successful synthesis.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Benzhydryl group + Pyrimidinyl ether | Anticancer, Antimicrobial |

| N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide | Benzhydryl group + Pyrazinyl ether | Similar anticancer activity |

| N-benzhydryl-4-(pyridin-4-yloxy)piperidine-1-carboxamide | Benzhydryl group + Pyridinyl ether | Antimicrobial activity observed |

This table illustrates how variations in the substituents on the piperidine ring can affect biological activity and highlights the uniqueness of this compound due to its specific structural characteristics.

Case Studies

Several case studies have documented the efficacy of compounds similar to this compound:

- A study demonstrated that modifications to piperidine derivatives resulted in enhanced cytotoxic effects against ovarian cancer cell lines while maintaining low toxicity towards healthy cells .

- Another investigation focused on the synthesis of novel piperidinyl compounds that exhibited significant antimicrobial properties against various pathogens, paving the way for new therapeutic agents .

Mechanism of Action

The mechanism of action of N-benzhydryl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

While direct pharmacological or biochemical data for N-benzhydryl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide are lacking, structural and commercial comparisons can be drawn with pyridine-based analogs from the Catalog of Pyridine Compounds (2017) . Key differences and similarities are outlined below:

Structural Features

- This compound : Combines a pyrimidine ring (a six-membered ring with two nitrogen atoms) with a piperidine scaffold and a bulky benzhydryl group. This architecture may enhance steric hindrance and π-π stacking interactions compared to simpler pyridine derivatives.

- Pyridine Analogs :

- N-(2-Bromopyridin-3-yl)pivalamide (HB028): Features a brominated pyridine ring and a pivalamide group, offering halogen-based reactivity and steric bulk .

- 3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine: Contains ether-linked benzyl groups, likely improving lipophilicity but lacking the piperidine or pyrimidine diversity seen in the target compound .

- N-(2-methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide: Incorporates a trimethylsilyl group, which may enhance stability or alter electronic properties .

Commercial Availability and Pricing

The following table summarizes commercial data for select analogs (pricing and specifications from ):

| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Catalog Number | Price (USD) |

|---|---|---|---|---|---|

| N-(2-Bromopyridin-3-yl)pivalamide | C₁₁H₁₃BrN₂O₂ | 1245789-67-2 | 285.14 | HB028 | 400–4800* |

| 3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine | C₂₁H₂₁NO₃ | 2090138-12-8 | 335.40 | HB030 | 450–5400* |

| N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide | C₁₂H₁₅IN₂O₂ | 1245789-68-3 | 346.17 | HB033 | 500–6000* |

*Price ranges correspond to 1 g, 5 g, and 25 g quantities.

Functional Group Analysis

- Pyrimidine vs.

- Benzhydryl vs. Pivalamide : The benzhydryl group offers greater aromatic surface area than pivalamide, possibly improving receptor binding but increasing molecular weight (~100–150 g/mol difference) .

- Ether Linkages : Analogs with benzyloxy or ethoxy groups prioritize solubility modifications, whereas the pyrimidinyloxy-piperidine linkage in the target compound may balance polarity and rigidity .

Biological Activity

N-benzhydryl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

The synthesis of this compound involves several key steps:

- Formation of the Piperidine Ring : The piperidine ring is synthesized through cyclization reactions starting from suitable precursors.

- Introduction of the Benzhydryl Group : This is achieved via nucleophilic substitution reactions with benzhydryl halides.

- Attachment of the Pyrimidin-4-yloxy Moiety : The pyrimidin-4-yloxy group is introduced through etherification reactions with pyrimidin-4-ol derivatives.

These synthetic routes are essential for optimizing yield and purity for further biological testing.

The biological activity of this compound primarily involves its interactions with specific molecular targets, such as enzymes and receptors. The compound may modulate various biological pathways, leading to diverse pharmacological effects. For instance, it has been observed to act as a potential inhibitor in several enzymatic pathways, which can be crucial in therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For example, derivatives have shown moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cardiac cells. This selectivity is vital for developing effective cancer therapies with reduced side effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated efficacy against various bacterial strains, including Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens such as Alternaria solani and Fusarium solani. These findings suggest that derivatives of this compound could serve as potential antimicrobial agents .

Case Study 1: Antitumor Activity

In a recent study, the compound was tested against various cancer cell lines. The results indicated that it induced apoptosis in MDA-MB-231 breast cancer cells, with a significant increase in early apoptotic markers following treatment. The study reported a time-dependent increase in cell death, establishing a clear link between the compound's activity and its potential use in cancer therapy .

Case Study 2: Enzyme Inhibition

Another research effort focused on the inhibition of CYP enzymes by related piperidine derivatives. Compounds were identified that selectively inhibited CYP51 and CYP5122A1, enzymes involved in sterol biosynthesis in pathogens like Leishmania. This selectivity is crucial for developing treatments for diseases caused by these parasites .

Data Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-benzhydryl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves multi-step processes, including nucleophilic substitution of pyrimidine derivatives with piperidine precursors, followed by carboxamide coupling. Key intermediates (e.g., pyrimidin-4-ol derivatives) can be characterized using H/C NMR to confirm substitution patterns and purity. For example, pyrimidine-oxygen bond formation can be optimized using anhydrous solvents like THF under inert conditions . Intermediate purity should be verified via HPLC (≥98%) and melting point analysis to ensure suitability for subsequent reactions .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : X-ray crystallography is critical for resolving ambiguities in stereochemistry or hydrogen-bonding networks, as seen in related pyridine N-oxide structures . For rapid validation, compare experimental NMR shifts (e.g., aromatic protons at δ 7.2–8.5 ppm for pyrimidine moieties) with computational predictions using tools like ACD/Labs or Gaussian. Mass spectrometry (HRMS-ESI) can confirm molecular weight within ±2 ppm error .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

- Methodological Answer : Use receptor-binding assays (e.g., radioligand displacement for GPCR targets) and cell viability assays (MTT/XTT) to assess cytotoxicity. For example, compounds with piperidine-carboxamide scaffolds have been tested against kinase targets using fluorescence polarization assays . Ensure assay buffers (e.g., PBS with 0.1% BSA) are compatible with the compound’s solubility profile .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve low yields in the final coupling step?

- Methodological Answer : Low yields in carboxamide coupling may arise from steric hindrance. Strategies include:

- Using coupling agents like HATU instead of EDC/HOBt to enhance efficiency.

- Introducing microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate reaction kinetics .

- Purifying via preparative HPLC with a C18 column (MeCN/HO gradient) to isolate the product from side reactions .

Q. How should contradictory data between in vitro activity and in vivo efficacy be analyzed for this compound?

- Methodological Answer : Contradictions often stem from pharmacokinetic factors (e.g., poor bioavailability). Address this by:

- Performing metabolic stability assays (microsomal incubation) to identify rapid degradation.

- Using LC-MS/MS to measure plasma/tissue concentrations in animal models .

- Computational modeling (e.g., QSAR) to correlate structural modifications (e.g., benzhydryl lipophilicity) with ADME properties .

Q. What advanced techniques can resolve ambiguities in the compound’s supramolecular interactions?

- Methodological Answer : Use single-crystal X-ray diffraction to map hydrogen-bonding motifs, as demonstrated for pyridine N-oxide derivatives . For dynamic interactions, employ NMR titration (e.g., H NMR in DMSO-d) to quantify binding constants with biological targets. Molecular dynamics simulations (AMBER/CHARMM) can further predict binding stability .

Data Analysis and Interpretation

Q. How can researchers statistically validate the reproducibility of pharmacological data across multiple batches?

- Methodological Answer : Apply ANOVA or Student’s t-test to compare IC values (n ≥ 3 replicates). Batch variability >20% suggests impurities; re-analyze via UPLC-MS and adjust recrystallization solvents (e.g., EtOAc/hexane vs. MeOH) . Use principal component analysis (PCA) to identify outlier batches linked to synthetic conditions .

Safety and Compliance

Q. What safety protocols are recommended for handling reactive intermediates during synthesis?

- Methodological Answer : For iodinated intermediates (e.g., 4-iodopyridine derivatives), use fume hoods and PPE (nitrile gloves, goggles). Quench reactive byproducts (e.g., excess NaH) with isopropanol under controlled conditions. Document waste disposal per EPA guidelines (e.g., halogenated waste codes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.